![molecular formula C15H21N3O B2839892 N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺 CAS No. 2270918-45-9](/img/structure/B2839892.png)

N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

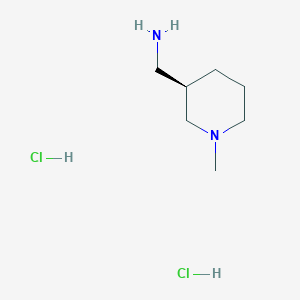

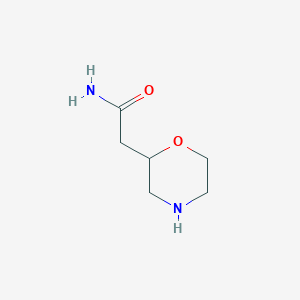

“N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The ethyl group attached to the piperazine ring could potentially affect the compound’s solubility and its interactions with biological targets.

Molecular Structure Analysis

The molecular structure of “N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide” would be characterized by the presence of a piperazine ring, an ethyl group, and a phenylprop-2-enamide group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of “N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide” would likely depend on the functional groups present in the molecule. The piperazine ring might undergo reactions such as alkylation, while the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .科学研究应用

抗病毒潜能的合成与评估

合成了一系列新型的羧酰胺衍生物,包括与 N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺结构相关的化合物,并评估了它们在治疗 HIV 中的潜力。通过各种分析方法对这些化合物进行了表征,突出显示了它们在开发具有针对细胞-细胞融合抑制活性的新抗病毒剂中的相关性 (Weng 等,2011)。

增强血清素配体亲和力

对与 N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺密切相关的芳基哌嗪衍生物的研究表明,N4 取代显着增强了它们对 5-HT1A 血清素受体的亲和力。这种调整降低了它们对 5-HT1B 位点的亲和力,表明在开发对 5-HT1A 位点具有高亲和力的药物方面具有潜力。这些发现为在神经系统疾病中设计靶向疗法开辟了途径 (Glennon 等,1988)。

在抗惊厥疗法中的应用

源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的混合化合物库,结合了 N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺的结构特征,在临床前癫痫模型中表现出广泛的活性。这些发现突出了该化合物作为新抗惊厥药物基础的潜力,比现有药物提供了更好的安全性 (Kamiński 等,2015)。

抗菌和抗真菌潜力

合成了与 N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺结构相关的化合物,并针对卡氏肺囊虫进行了测试,显示出显着的体外活性。这些发现表明在开发新的抗真菌剂中的潜在应用,特别是针对对传统疗法有耐药性的感染 (Laurent 等,2010)。

苯并恶唑衍生物的抗菌活性

对新型 2-(对-(取代)苯基)-5-(3-(4-乙基哌嗪-1-基)丙酰胺)苯并恶唑衍生物(与 N-[4-(4-乙基哌嗪-1-基)苯基]丙-2-烯酰胺密切相关)的研究,证明了它们对铜绿假单胞菌有良好的活性。这项研究强调了这些化合物在抗菌治疗中的潜力,为治疗耐药菌株提供了新的途径 (Temiz-Arpaci 等,2021)。

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing numerous biological processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness.

属性

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-3-15(19)16-13-5-7-14(8-6-13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPPJZOYWRAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)

![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)

![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)